molecular formula C9H15Cl3N4 B1492520 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride CAS No. 2098119-62-9

1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1492520
CAS No.: 2098119-62-9
M. Wt: 285.6 g/mol
InChI Key: WFOYNDYWILTDHM-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 2098119-62-9) is a dihydrochloride salt of a piperidine derivative featuring a 5-chloropyrimidinyl substituent. The compound is structurally characterized by a chlorinated pyrimidine ring linked to a piperidin-4-amine backbone, a configuration common in pharmaceuticals targeting ion channels or enzymatic pathways.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOYNDYWILTDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Sequence

Step Reaction Description Reagents & Conditions Yield Notes
1 Coupling of gimeracil with protected 4-hydroxypiperidine under Mitsunobu conditions to yield intermediate 43 Mitsunobu reaction Not specified Protection of piperidine hydroxyl group
2 Reaction of sodium salt of intermediate 43 with 1,2-difluoro-4-methylsulfonylbenzene in DMF at 130 °C for 2 h to give intermediate 44 Sodium hydride, DMF, 130 °C, 2 h 45% isolated yield Separation of N-isomer from O-isomer by chromatography
3 Deprotection of intermediate 44 with aqueous HCl to yield piperidine hydrochloride salt 45 37% aq HCl, room temperature, 15 min Quantitative (100%) Formation of piperidine hydrochloride salt
4 Coupling of 45 with 5-chloro-2-iodopyrimidine in DMF with diisopropylethylamine at 60 °C for 4 h to yield target compound 42 DIEA, DMF, 60 °C, 4 h Not specified Final coupling step

Key Observations

  • The Mitsunobu reaction is used for selective functionalization of the piperidine ring.
  • The reaction with 1,2-difluoro-4-methylsulfonylbenzene requires elevated temperature and careful chromatographic separation to isolate the desired isomer.
  • Deprotection with aqueous HCl is efficient, yielding the hydrochloride salt.
  • Final coupling with 5-chloro-2-iodopyrimidine proceeds smoothly under mild heating with a base.
  • Purification involves flash chromatography and recrystallization to improve purity.

Analytical Data

  • LC-MS data confirm molecular weights consistent with intermediates and final product.
  • ^1H NMR spectra show characteristic aromatic and piperidine proton signals confirming structure.

Method 2: Curtius Rearrangement-Based Synthesis from 4-Piperidone Hydrochloride

A Chinese patent (CN106432232A) presents an alternative, industrially scalable synthesis focusing on green chemistry and high yield.

Synthetic Route Summary

Step Description Reagents & Conditions Notes
1 Protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-tert-butoxycarbonyl-4-piperidone (II) Di-tert-butyl dicarbonate, alkali, room temperature Efficient protection step
2 Reductive amination of compound II with ammonia and titanium isopropoxide to yield N-Boc-4-aminopiperidine (III) Ammonia, Ti(OPr)_4, reducing agent, inert atmosphere, <30 °C High selectivity for amination
3 Coupling of compound III with halogenated pyridine carboxylic acid derivative (compound A) in presence of base, KI, and solvent at elevated temperature to give intermediate IV KI, base, solvent, inert atmosphere, heating Formation of key intermediate
4 Curtius rearrangement of intermediate IV with azide reagent to form 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one (V) Azide reagent, inert atmosphere Efficient ring closure and rearrangement
5 Acidification and salt formation to yield dihydrochloride salt of final product HCl, controlled pH High purity salt formation

Advantages

  • The method is designed for industrial scale-up with low cost and safer reagents.
  • Avoids harsh conditions such as microwave irradiation or heavy metal catalysts.
  • High overall yield and purity.
  • Environmentally friendly with reduced waste generation.

Reaction Details

  • Step 1 involves careful stoichiometric control of di-tert-butyl dicarbonate and alkali to optimize yield.
  • Reductive amination (Step 2) uses titanium isopropoxide as a catalyst under inert atmosphere to prevent side reactions.
  • Step 3's coupling benefits from KI as a catalyst to facilitate nucleophilic substitution.
  • Curtius rearrangement (Step 4) is a key transformation converting carboxylic acid derivatives into the imidazolone ring system.
  • Final acidification produces the dihydrochloride salt, improving compound stability and solubility.

Comparative Summary of Methods

Feature Method 1 (Four-Step Mitsunobu Route) Method 2 (Curtius Rearrangement Route)
Starting Material Protected 4-hydroxypiperidine 4-piperidone hydrochloride
Key Reactions Mitsunobu coupling, nucleophilic aromatic substitution, deprotection, coupling with halopyrimidine Boc protection, reductive amination, coupling with pyridine acid, Curtius rearrangement
Reaction Conditions Elevated temperature (130 °C), organic solvents (DMF), chromatography purification Mild to moderate temperatures, inert atmosphere, aqueous acidification
Yield Moderate (e.g., 45% in step 2) High overall yield reported
Scalability Suitable for lab scale, complex purification Designed for industrial scale, safer and greener
Purification Flash chromatography, recrystallization Crystallization, filtration
Environmental Impact Moderate, uses organic solvents and reagents Lower, greener reagents and fewer wastes

Detailed Data Table: Reaction Parameters and Yields (Method 1 Example)

Step Intermediate Reagents Temperature Time Yield (%) Notes
1 43 Gimeracil, protected 4-hydroxypiperidine, Mitsunobu reagents RT Not specified Not specified Formation of ether linkage
2 44 Sodium hydride, 1,2-difluoro-4-methylsulfonylbenzene, DMF 130 °C 2 h 45 Separation of N-isomer by chromatography
3 45 Aqueous HCl (37%) RT 15 min Quantitative Deprotection to hydrochloride salt
4 42 5-chloro-2-iodopyrimidine, DIEA, DMF 60 °C 4 h Not specified Final coupling

Research Findings and Practical Notes

  • The Mitsunobu reaction in Method 1 is sensitive to reaction conditions and requires careful control to favor desired isomers.
  • Use of sodium hydride and DMF at high temperature necessitates rigorous safety precautions.
  • The Curtius rearrangement strategy in Method 2 offers a safer and more environmentally benign alternative, with fewer purification steps.
  • Industrial applicability favors Method 2 due to cost-effectiveness, scalability, and greener profile.
  • Both methods require inert atmosphere conditions during sensitive steps to avoid oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or amines. These reactions are usually conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery, particularly for the treatment of various diseases:

  • Diabetes Treatment : Research indicates that derivatives of this compound can act as GPR119 agonists, promoting glucose-dependent insulin release and incretin secretion. This makes them potential candidates for type 2 diabetes therapies.
  • Cancer Research : The compound is being explored for its anticancer properties. Studies have demonstrated significant inhibition of tumor cell proliferation, suggesting its potential as a therapeutic agent against cancer.

Biochemical Research

In biochemical studies, 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride serves as a valuable tool for:

  • Enzyme Mechanism Studies : It aids in understanding enzyme interactions and mechanisms, particularly with enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Synthesis of Specialty Chemicals : It acts as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: GPR119 Agonist Activity

A study focused on developing GPR119 agonists synthesized derivatives of piperidine compounds. The results indicated that modifications to the piperidine structure enhanced binding affinity and biological activity, emphasizing the importance of structural optimization in drug design.

Case Study 2: Anticancer Properties

Another investigation evaluated the anticancer potential of chloropyrimidine derivatives. The study reported significant inhibition of tumor cell proliferation in vitro, suggesting that this class of compounds could be further explored for therapeutic applications in oncology.

Mechanism of Action

The mechanism by which 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties
This compound 2098119-62-9 C₉H₁₃ClN₄·2HCl Not provided 5-chloro on pyrimidine Likely moderate solubility due to dihydrochloride salt; potential reactivity at chloro site
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride 1197941-02-8 C₁₀H₁₄ClN₃·2HCl 272.14 5-chloro on pyridine Bromine substitution in pyridine increases molecular weight; altered lipophilicity
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride Not provided C₁₃H₁₉NO₂·2HCl 213.7 3,5-dimethoxy on phenyl Enhanced lipophilicity due to methoxy groups; potential for π-π interactions
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride 1329673-44-0 C₁₀H₁₆Cl₂N₃O Not provided 2-methyl, 4-hydroxy on pyrimidine Hydroxyl group improves solubility; methyl group may sterically hinder binding
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride Not provided C₉H₁₂ClFN₄·2HCl Not provided 2-chloro, 5-fluoro on pyrimidine Increased electronegativity; dual halogenation may enhance target affinity

Stability and Reactivity

  • The 5-chloro group on pyrimidine in the target compound may increase susceptibility to nucleophilic substitution compared to methoxy or hydroxylated analogs.
  • Dihydrochloride salts generally exhibit high stability under dry, room-temperature storage but may degrade in humid conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Piperidin-4-amine derivatives are prominent in drug discovery, with highlighting their role in ion channel modulation. The target compound’s chloro-pyrimidine scaffold may offer metabolic stability over methyl or hydroxylated analogs .
  • Industrial Use : Compounds like 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride (CAS: 1329673-44-0) are marketed for agrochemical and pharmaceutical intermediates, indicating commercial viability for such structures .

Biological Activity

1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring and a chloropyrimidine moiety, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11ClN4 2HCl\text{C}_9\text{H}_{11}\text{Cl}\text{N}_4\text{ }2\text{HCl}

This compound exhibits a range of physicochemical properties that influence its biological activity, including solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been implicated in the modulation of G-protein-coupled receptors (GPCRs), particularly GPR119, which plays a crucial role in glucose metabolism and insulin release .

Pharmacological Applications

  • Diabetes Treatment : Research indicates that compounds similar to this compound can act as GPR119 agonists, promoting glucose-dependent insulin release and incretin secretion, making them potential candidates for type 2 diabetes treatment .
  • Cancer Research : The compound has also shown promise in cancer research, where it may influence cellular pathways involved in proliferation and apoptosis. Its structural features allow it to serve as a building block for more complex pharmaceuticals aimed at targeting cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Computational ModelingPredicted various biological activities based on structural characteristics.
Pharmacological ScreeningIdentified potential anti-inflammatory properties through NLRP3 inhibition.
Synthesis ApplicationsDemonstrated utility in synthesizing more complex molecules for drug discovery.
GPR119 ModulationShowed efficacy in promoting insulin release in rodent models of diabetes.

Case Study 1: GPR119 Agonist Activity

In a study focused on the development of GPR119 agonists, derivatives of piperidine compounds were synthesized and tested for their ability to stimulate insulin release. The results indicated that certain modifications to the piperidine structure enhanced binding affinity and biological activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Properties

Another investigation evaluated the anticancer potential of chloropyrimidine derivatives, including those related to this compound. The study reported significant inhibition of tumor cell proliferation in vitro, suggesting that this class of compounds could be further explored for therapeutic applications in oncology.

Q & A

Basic: What are the recommended synthesis routes for 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Nucleophilic substitution between 5-chloropyrimidine and piperidin-4-amine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) to form the base compound .
  • Step 2: Acidification with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
  • Key Reagents: Sodium hydride (NaH) for deprotonation, anhydrous solvents (e.g., THF), and controlled stoichiometry to minimize byproducts .
  • Optimization: Reaction temperature (often 60–80°C) and inert atmosphere (N₂/Ar) improve yield .

Basic: What safety protocols are critical during handling?

Methodological Answer:
Based on GHS classifications:

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .
  • PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use P95 respirators if dust/aerosols form .
  • Emergency Measures: For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes .
  • Storage: Dry, airtight containers at room temperature to prevent degradation .

Advanced: How can reaction yield be optimized during synthesis?

Methodological Answer:
Strategies include:

  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification: Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization to isolate pure product .
  • In-line Monitoring: Employ HPLC or TLC to track reaction progress and adjust parameters in real-time .

Advanced: What analytical methods confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6) to verify pyrimidine and piperidine ring protons .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 242.08) .
  • HPLC: Reverse-phase methods (C18 column, acetonitrile/water + 0.1% H₃PO₄) to assess purity (>98%) .
  • Elemental Analysis: Validate chloride content in the dihydrochloride form .

Basic: What solubility properties are relevant for experimental design?

Methodological Answer:

  • Polar Solvents: Dihydrochloride salts are generally soluble in water, DMSO, or methanol, but exact data may require empirical testing .
  • Partition Coefficient (logP): Estimated via computational tools (e.g., ChemAxon) to predict membrane permeability .
  • Buffer Compatibility: Test solubility in PBS (pH 7.4) for biological assays, noting potential precipitation at high concentrations .

Advanced: How does the compound interact with neurological targets?

Methodological Answer:

  • Mechanistic Studies: Use radioligand binding assays (e.g., for n-type calcium channels) or patch-clamp electrophysiology to assess modulation .
  • In Silico Modeling: Molecular docking (AutoDock Vina) to predict binding affinities at neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Pathway Analysis: RNA-seq or proteomics to identify downstream effects on inflammatory markers (e.g., NLRP3 inflammasome) .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, passage number, assay buffer) .
  • Dose-Response Curves: Test a wide concentration range (nM–µM) to identify non-linear effects .
  • Meta-Analysis: Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify confounding variables .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .
  • Desiccation: Include silica gel packs to mitigate humidity-induced degradation .
  • Stability Monitoring: Periodically analyze via HPLC to detect decomposition (e.g., free base formation) .

Advanced: How to mitigate byproduct formation during synthesis?

Methodological Answer:

  • Stoichiometric Control: Use excess amine to drive substitution reactions to completion .
  • Temperature Gradients: Gradual heating/cooling to avoid side reactions (e.g., dimerization) .
  • Workup Strategies: Liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials .

Advanced: What computational tools predict pharmacokinetic profiles?

Methodological Answer:

  • ADME Prediction: SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
  • QSAR Models: Train models on piperidine derivatives to correlate structural features with bioavailability .
  • MD Simulations: GROMACS for assessing blood-brain barrier penetration or protein binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
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1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride

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